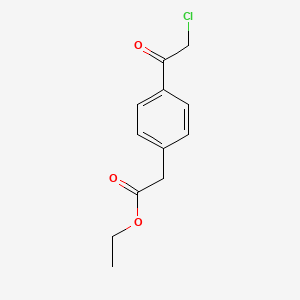

Ethyl 4-(chloroacetyl)-phenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(chloroacetyl)-phenylacetate is an organic compound with the molecular formula C12H13ClO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a chloroacetyl group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(chloroacetyl)-phenylacetate typically involves the acylation of ethyl phenylacetate with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2COOEt+ClCH2COCl→C6H4(COCH2Cl)CH2COOEt+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous synthesis process. This involves the use of a falling film reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-(chloroacetyl)-phenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of amides, esters, or thioesters.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Synthesis of Thiazolidine Derivatives

Ethyl 4-(chloroacetyl)-phenylacetate is instrumental in synthesizing saturated five-membered thiazolidines and their derivatives. These compounds have shown a broad range of pharmacological activities, including:

- Anticancer

- Anticonvulsant

- Anti-inflammatory

The one-pot synthesis methods for creating ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates from ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate typically occur at room temperature, resulting in derivatives with significant therapeutic potential .

2. Enzyme-Catalyzed Reactions

The compound serves as a substrate in biochemical assays, allowing researchers to study enzyme kinetics and mechanisms. Its unique structure may contribute to interactions with specific biological targets, although detailed pharmacological studies are still limited.

Antimicrobial Activity

Recent studies have indicated that derivatives synthesized from this compound exhibit promising antimicrobial properties. For instance, compounds derived from this structure have been tested against various strains of bacteria and fungi, showing effective minimum inhibitory concentrations against pathogens like Bacillus subtilis and Aspergillus niger .

Case Study 1: Thiazolidine Derivatives

A study focused on synthesizing thiazolidine derivatives from this compound demonstrated their potential as anticancer agents. The synthesized compounds were evaluated in vitro against liver and breast carcinoma cell lines, revealing significant cytotoxic effects, particularly in HepG2 cells .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial activity of various derivatives synthesized from this compound. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the compound's utility in drug design .

Mecanismo De Acción

The mechanism of action of ethyl 4-(chloroacetyl)-phenylacetate involves its reactivity towards nucleophiles due to the presence of the chloroacetyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in biological systems, it may interact with nucleophilic sites on enzymes or other biomolecules, leading to potential biological effects .

Comparación Con Compuestos Similares

Ethyl 4-(chloroacetyl)-phenylacetate can be compared with other similar compounds such as:

Ethyl 4-(bromoacetyl)-phenylacetate: Similar structure but with a bromoacetyl group instead of chloroacetyl, leading to different reactivity and applications.

Ethyl 4-(acetyl)-phenylacetate: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Ethyl 4-(nitroacetyl)-phenylacetate:

Actividad Biológica

Ethyl 4-(chloroacetyl)-phenylacetate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13ClO3 and a molar mass of approximately 240.68 g/mol. The compound features a chloroacetyl group, which contributes to its electrophilic nature, making it susceptible to nucleophilic attacks. This structural characteristic is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study investigated various derivatives of chloroacetyl compounds and found that those similar to this compound showed significant inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic processes.

2. Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly by activating caspase pathways . The chloroacetyl group enhances its reactivity with nucleophilic sites on biomolecules, potentially leading to the formation of adducts that disrupt cellular functions.

The biological activity of this compound is largely attributed to its electrophilic chloroacetyl group, which can react with nucleophiles such as amino acids in proteins or other biomolecules. This reactivity may lead to:

- Formation of covalent bonds with target proteins, altering their function.

- Inhibition of enzyme activity , particularly those involved in critical metabolic pathways.

- Induction of oxidative stress , which can trigger apoptotic pathways in cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-(bromoacetyl)-phenylacetate | C₁₂H₁₃BrO₃ | Bromine instead of chlorine | Similar antimicrobial properties |

| Ethyl 4-(acetyl)-phenylacetate | C₁₂H₁₄O₃ | Lacks halogen; less electrophilic | Weaker biological activity |

| Ethyl 4-(nitroacetyl)-phenylacetate | C₁₂H₁₃ClO₃ | Nitro group increases electron deficiency | Increased anticancer potential |

Study on Antimicrobial Activity

A study conducted by Pandey et al. (2009) evaluated the antimicrobial efficacy of various chloro-substituted phenolic compounds, including derivatives of this compound. The results showed a significant zone of inhibition against multiple bacterial strains, confirming its potential as an antimicrobial agent .

Study on Anticancer Effects

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chloroacetamides and tested their anticancer properties against human cancer cell lines. This compound demonstrated potent cytotoxic effects, leading to increased apoptosis rates compared to controls .

Propiedades

IUPAC Name |

ethyl 2-[4-(2-chloroacetyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIBXLDZABFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.